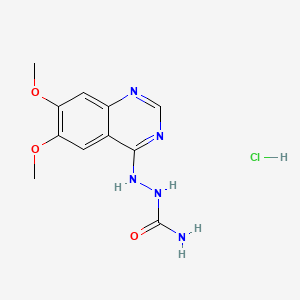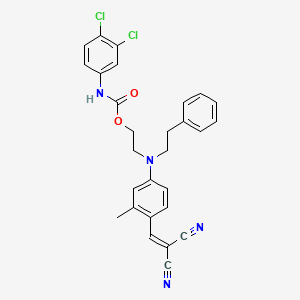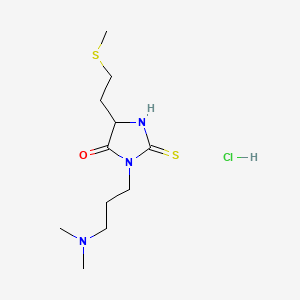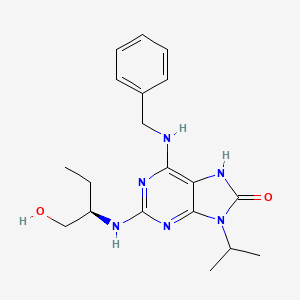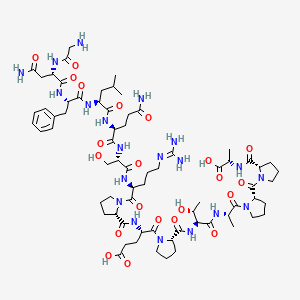
L-Alanine, glycyl-L-asparaginyl-L-phenylalanyl-L-leucyl-L-glutaminyl-L-seryl-L-arginyl-L-prolyl-L-alpha-glutamyl-L-prolyl-L-threonyl-L-alanyl-L-prolyl-L-prolyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanine, glycyl-L-asparaginyl-L-phenylalanyl-L-leucyl-L-glutaminyl-L-seryl-L-arginyl-L-prolyl-L-alpha-glutamyl-L-prolyl-L-threonyl-L-alanyl-L-prolyl-L-prolyl- is a complex peptide composed of multiple amino acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves the stepwise addition of amino acids in a specific sequence. The process typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. Deprotection steps are carried out using trifluoroacetic acid (TFA) to remove protecting groups from the amino acids.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired yield and purity. Industrial processes often incorporate automated peptide synthesizers to enhance efficiency and reproducibility. Purification of the final product is achieved through high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: The peptide may be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis often employs oligonucleotide primers and DNA polymerase.
Major Products Formed
The major products formed from these reactions include modified peptides with altered disulfide bond patterns or amino acid sequences, which can impact the peptide’s structure and function.
科学的研究の応用
This peptide has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: The peptide is used in studies of protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: The peptide can be utilized in the development of biomaterials and as a stabilizing agent in various formulations.
類似化合物との比較
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and parenteral nutrition.
Aprotinin: A polypeptide that inhibits proteolytic enzymes such as chymotrypsin and trypsin.
Uniqueness
The uniqueness of L-Alanine, glycyl-L-asparaginyl-L-phenylalanyl-L-leucyl-L-glutaminyl-L-seryl-L-arginyl-L-prolyl-L-alpha-glutamyl-L-prolyl-L-threonyl-L-alanyl-L-prolyl-L-prolyl- lies in its specific amino acid sequence, which imparts distinct structural and functional properties. This peptide’s ability to interact with a wide range of molecular targets makes it a valuable tool in various research and industrial applications.
特性
| 119400-70-3 | |
分子式 |
C70H108N20O22 |
分子量 |
1581.7 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-[(2S)-2-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C70H108N20O22/c1-35(2)30-43(83-58(100)44(31-39-14-7-6-8-15-39)84-59(101)45(32-52(73)94)79-53(95)33-71)57(99)80-40(21-23-51(72)93)56(98)85-46(34-91)60(102)81-41(16-9-25-76-70(74)75)66(108)87-26-10-18-48(87)62(104)82-42(22-24-54(96)97)67(109)88-27-11-19-49(88)63(105)86-55(38(5)92)64(106)77-36(3)65(107)90-29-13-20-50(90)68(110)89-28-12-17-47(89)61(103)78-37(4)69(111)112/h6-8,14-15,35-38,40-50,55,91-92H,9-13,16-34,71H2,1-5H3,(H2,72,93)(H2,73,94)(H,77,106)(H,78,103)(H,79,95)(H,80,99)(H,81,102)(H,82,104)(H,83,100)(H,84,101)(H,85,98)(H,86,105)(H,96,97)(H,111,112)(H4,74,75,76)/t36-,37-,38+,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,55-/m0/s1 |
InChIキー |
QXMRVPVPQQYLDJ-NWENKFQXSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)CN)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(C)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one, 2,2,4,4-tetramethyl-](/img/structure/B12778726.png)

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12778742.png)
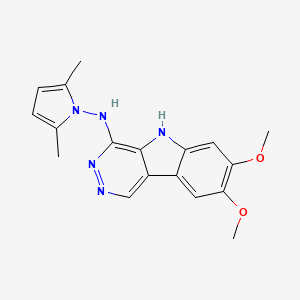

![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12778760.png)
